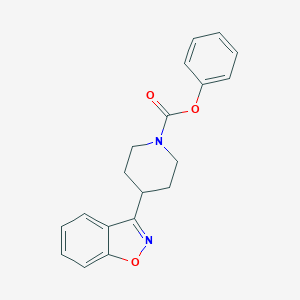

苯基4-(1,2-苯并噁唑-3-基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

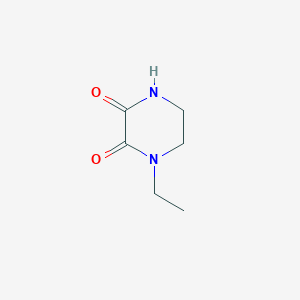

Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as piperidine derivatives and benzoxazolyl functionalities are discussed. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, benzyloxy anilides of nipecotic and isonipecotic acids were synthesized and assayed for their biological activities . Similarly, a series of 1,3,4-oxadiazole bearing compounds with a piperidine moiety were synthesized through a series of steps starting from ethyl isonipecotate . These syntheses often involve multi-step reactions, purification techniques such as column chromatography, and the use of various reagents and catalysts to achieve the desired products.

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized using various spectroscopic techniques. For example, the structures of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of related compounds, such as 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine derivatives, were examined to identify trends in their intermolecular contact patterns and packing arrangements .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring and the presence of other functional groups. For instance, the reaction of N-benzoylglycine with ortho-formylbenzoic acids in the presence of piperidine as a catalyst led to the formation of unexpected spiroproducts . The introduction of different functional groups can lead to a variety of chemical behaviors and interactions, which are important for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can affect their biological activities. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in acetylcholinesterase inhibitors resulted in enhanced activity . The physical properties such as melting points can also be correlated with the packing efficiency of the crystal structures .

科学研究应用

哌啶衍生物的合成

哌啶衍生物在制药行业中至关重要,所述化合物作为合成各种哌啶衍生物的关键中间体。 这些衍生物存在于二十多种药物类别中,对于构建新药至关重要 .

药理学应用

哌啶部分是许多具有药理活性的化合物中常见的特征。 该化合物可用于创建具有潜在治疗效果的新分子,例如止痛药、抗抑郁药、抗精神病药和抗组胺药 .

ALK 和 ROS1 双重抑制剂的开发

该化合物已用于设计靶向间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 的双重抑制剂,这些抑制剂在治疗某些类型的癌症方面具有临床意义 .

抗菌活性

研究表明,该化合物的某些衍生物表现出显着的抗菌活性。 这为其在开发新型抗菌剂方面的应用开辟了可能性 .

抗真菌应用

一些衍生物已证明具有显着的抗真菌特性,表明该化合物在创建抗真菌药物方面的潜力 .

有机化学研究

该化合物用于有机化学研究中,以开发新的合成方法并了解涉及哌啶结构的化学反应机理 .

生物活性研究

由于其结构特征,该化合物通常用于探索新分子的生物活性研究,特别是在药物发现和开发方面 .

化学物理学和物理化学

未来方向

The future research directions could involve exploring the biological activities of Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate and its derivatives, given the wide range of activities exhibited by benzoxazole compounds . Additionally, developing new synthetic strategies for this compound could also be a potential area of research .

属性

IUPAC Name |

phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(23-15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-16-8-4-5-9-17(16)24-20-18/h1-9,14H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRNBVDYWKRIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517446 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84163-21-3 |

Source

|

| Record name | Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)

![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)

![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)